2,6-difluoro-N-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzamide
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Overview
Description
1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2,6-difluorobenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Urea Formation: The acid chloride is then reacted with an appropriate amine, such as 2-(2-methyl-1H-indol-3-yl)ethylamine, under basic conditions to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorobenzoyl)-3-phenylurea: Similar structure but with a phenyl group instead of the indole moiety.
1-(2,6-Difluorobenzoyl)-3-(2-ethylphenyl)urea: Similar structure with an ethyl-substituted phenyl group.
Uniqueness
1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity compared to other urea derivatives.
Properties
Molecular Formula |
C19H17F2N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzamide |
InChI |
InChI=1S/C19H17F2N3O2/c1-11-12(13-5-2-3-8-16(13)23-11)9-10-22-19(26)24-18(25)17-14(20)6-4-7-15(17)21/h2-8,23H,9-10H2,1H3,(H2,22,24,25,26) |
InChI Key |
CMTYLRGJKCWCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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